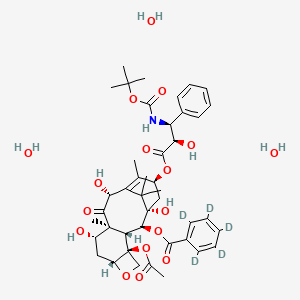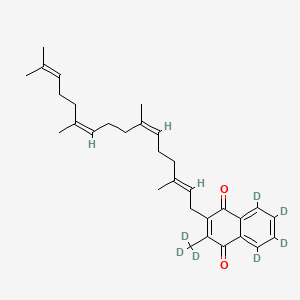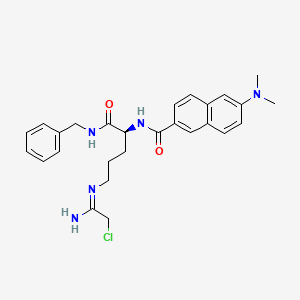
YW3-56 (hydrochloride, technical grade)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
YW3-56 is a potent inhibitor of peptidylarginine deiminase, specifically targeting peptidylarginine deiminase 2 and peptidylarginine deiminase 4. This compound has shown significant potential in inhibiting the growth of various cancer cells, making it a valuable tool in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of YW3-56 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
YW3-56 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
YW3-56 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of peptidylarginine deiminase enzymes.
Biology: Investigated for its effects on cell growth and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment.
Industry: Utilized in the development of new drugs and chemical processes.
Mécanisme D'action
YW3-56 exerts its effects by inhibiting the activity of peptidylarginine deiminase enzymes, specifically peptidylarginine deiminase 2 and peptidylarginine deiminase 4. This inhibition leads to alterations in gene expression, cell cycle regulation, and apoptosis. The compound targets the mammalian target of rapamycin complex 1 signaling pathway, which plays a crucial role in cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cl-amidine: Another peptidylarginine deiminase inhibitor with a different potency and selectivity profile.
BB-Cl-amidine: A more potent derivative of Cl-amidine with enhanced inhibitory activity.
Uniqueness of YW3-56
YW3-56 is unique due to its high potency and selectivity for peptidylarginine deiminase 2 and peptidylarginine deiminase 4. It has shown greater efficacy in inhibiting cell growth compared to other similar compounds, making it a valuable tool in cancer research .
Propriétés
Formule moléculaire |
C27H32ClN5O2 |
|---|---|
Poids moléculaire |
494.0 g/mol |
Nom IUPAC |
N-[(2S)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H32ClN5O2/c1-33(2)23-13-12-20-15-22(11-10-21(20)16-23)26(34)32-24(9-6-14-30-25(29)17-28)27(35)31-18-19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16,24H,6,9,14,17-18H2,1-2H3,(H2,29,30)(H,31,35)(H,32,34)/t24-/m0/s1 |
Clé InChI |
LJJCYRVBDASIDX-DEOSSOPVSA-N |
SMILES isomérique |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)NCC3=CC=CC=C3 |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


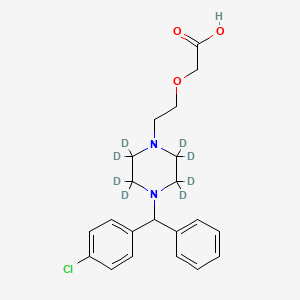
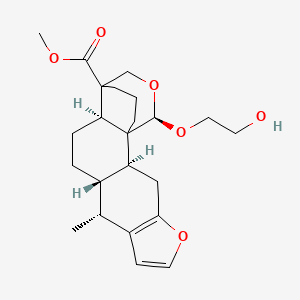
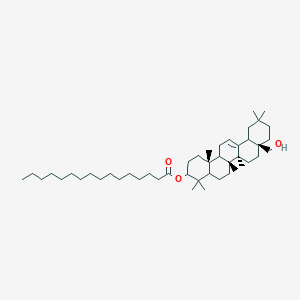
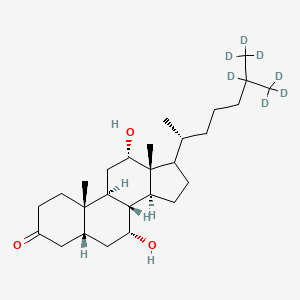
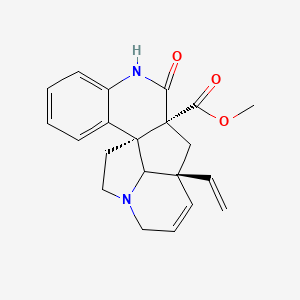
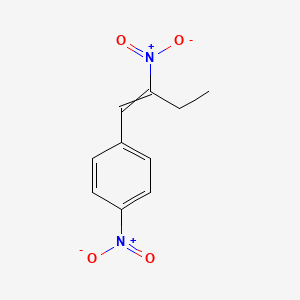
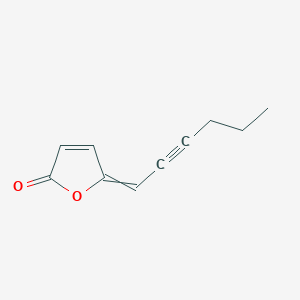
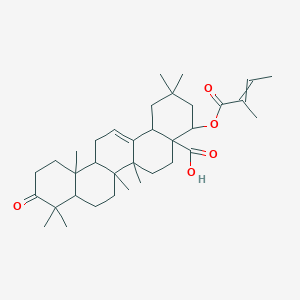
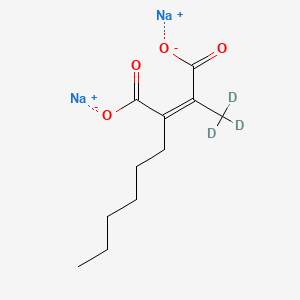
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
